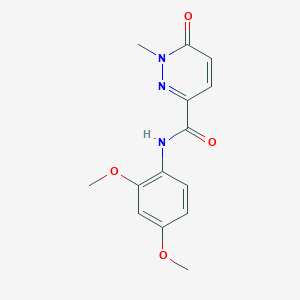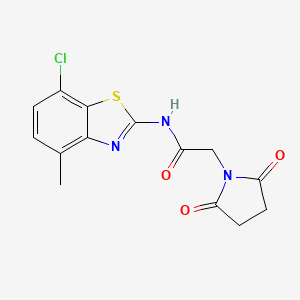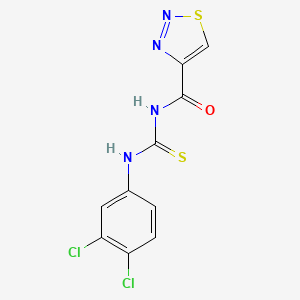![molecular formula C20H21N3O2 B2753289 (4-{[1-(Pyrazolo[1,5-a]pyridin-3-ylcarbonyl)pyrrolidin-3-yl]methyl}phenyl)methanol CAS No. 1422653-64-2](/img/structure/B2753289.png)
(4-{[1-(Pyrazolo[1,5-a]pyridin-3-ylcarbonyl)pyrrolidin-3-yl]methyl}phenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(4-{[1-(Pyrazolo[1,5-a]pyridin-3-ylcarbonyl)pyrrolidin-3-yl]methyl}phenyl)methanol” is a chemical compound with the molecular formula C20H21N3O2 and a molecular weight of 335.407. It contains a pyrazolo[1,5-a]pyridine core, which is a purine analogue . These compounds have attracted pharmaceutical interest due to their antitrypanosomal activity .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyridine derivatives often involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine . This provides access to pharmacologically active 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones .Molecular Structure Analysis
The molecular structure of this compound is based on the pyrazolo[1,5-a]pyridine core. The dipole moment changes (Δμ) in these compounds were calculated to be 10.3, 12.8, and 19.0 D .Chemical Reactions Analysis
The chemical reactions involving pyrazolo[1,5-a]pyridine derivatives often involve cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine . This provides access to pharmacologically active 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones .科学的研究の応用
Synthesis and Structural Studies
The synthesis of complexes involving pyrazole and pyridine derivatives, similar to the target compound, reveals their potential for forming mononuclear complexes with platinum group metals. These complexes have been characterized through IR, NMR, and XRD studies, indicating the presence of pendant nitrile groups that do not participate in complexation (Sairem et al., 2012). Additionally, antimicrobial activities of pyrazoline derivatives containing pyridine units have been explored, demonstrating their potential in developing new antimicrobial agents (Kumar et al., 2012).
Chemical Transformations and Reactivity
Research on heterocyclic compounds related to the target molecule has led to the discovery of novel transformations, such as the rearrangement of pyridazine into pyrazole rings, which offers insights into the mechanistic aspects of such transformations (Heinisch & Waglechner, 1984). Furthermore, the synthesis of pyrazoline derivatives under sonication conditions points towards innovative methods for creating biologically active compounds with potential applications in medicine (Trilleras et al., 2013).
Photoluminescent Properties
Studies on compounds structurally related to the target molecule have investigated their photoluminescent properties, revealing potential applications in the development of luminescent materials. For instance, the synthesis and characterization of imidazo[1,5-a]pyridine derivatives have shown that these compounds exhibit significant Stokes' shift, making them suitable for applications in luminescent materials (Volpi et al., 2017).
作用機序
Target of Action
It is known that pyrazolo[1,5-a]pyrimidines, which are part of the compound’s structure, are purine analogues . They have beneficial properties as antimetabolites in purine biochemical reactions . This suggests that the compound might interact with enzymes or receptors involved in purine metabolism.
Mode of Action
Based on its structural similarity to pyrazolo[1,5-a]pyrimidines, it can be inferred that it might interfere with purine metabolism . This could potentially lead to disruption of DNA and RNA synthesis, affecting cell growth and proliferation.
Biochemical Pathways
The compound, being a purine analogue, is likely to affect the purine metabolic pathway . This pathway is crucial for the synthesis of nucleotides, which are the building blocks of DNA and RNA. Disruption of this pathway can lead to impaired cell growth and division.
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. If it indeed targets purine metabolism, it could potentially lead to cell growth inhibition due to disruption of nucleotide synthesis . This could make it useful in the treatment of diseases characterized by rapid cell proliferation, such as cancer.
特性
IUPAC Name |
[3-[[4-(hydroxymethyl)phenyl]methyl]pyrrolidin-1-yl]-pyrazolo[1,5-a]pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c24-14-16-6-4-15(5-7-16)11-17-8-10-22(13-17)20(25)18-12-21-23-9-2-1-3-19(18)23/h1-7,9,12,17,24H,8,10-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFWWCQAIBDJTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CC2=CC=C(C=C2)CO)C(=O)C3=C4C=CC=CN4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-acetylamino]-4-methyl-thiazole-5-carboxylic acid ethyl ester](/img/structure/B2753211.png)
![1-[3-(Trifluoromethyl)phenyl]-3-(2,4,4-trimethylpentan-2-yl)urea](/img/structure/B2753213.png)
![3-[(9-methyl-9H-purin-6-yl)amino]-1-(thiophen-2-yl)propan-1-ol](/img/structure/B2753217.png)




![N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]cyclopropanecarboxamide](/img/structure/B2753223.png)
![ethyl 1-[7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxylate](/img/structure/B2753224.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-({[1-(2-hydroxypropyl)piperidin-4-yl]methyl}amino)propanamide](/img/structure/B2753227.png)
![2-(2-chloro-6-fluorophenyl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}acetamide](/img/structure/B2753229.png)
